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Compound of Interest

Compound Name: Savvy

Cat. No.: B1229071

Welcome to the SavvyCNV Technical Support Center. This resource provides researchers,
scientists, and drug development professionals with detailed guidance on fine-tuning
SavvyCNV parameters for various sequencing panels. Find answers to frequently asked
guestions and troubleshoot common issues to optimize your copy number variation (CNV)
analysis.

Frequently Asked Questions (FAQs)
Q1: What is the general workflow for running
SavvyCNV?

Al: The typical workflow for a SavvyCNV analysis involves several key steps, from initial data
preparation to CNV calling and interpretation. A high-level overview of this process is outlined
below.
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Caption: A high-level workflow for CNV detection using SavvyCNV.

Q2: How do | choose the optimal bin size (-d parameter)
for my sequencing panel?

A2: The bin size (-d) is a critical parameter that influences the resolution and noisiness of your
CNV calls. A smaller bin size can detect smaller CNVs but may be more susceptible to noise,
while a larger bin size provides more robust signals for larger CNVs at the expense of
resolution.

For targeted sequencing with approximately 3 million reads and around 50% off-target reads, a
bin size of 200kbp is a reasonable starting point.[1] However, the optimal bin size is dependent
on the amount of off-target data.

Experimental Protocol for Determining Bin Size:

e Run CoverageOffTarget: SavvySuite includes a tool called CoverageOffTarget which
provides a recommendation for an appropriate bin size based on the off-target read
coverage in your samples.[1][2]
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o Execute the following command:

o your_sample_list.txt should be a file containing the paths to your BAM or CRAM files, one
per line.

« Interpret the Output: The tool will analyze the off-target read counts and suggest a suitable
bin size for your dataset.

General Recommendations:

Recommended
] Off-Target Read . L ] .
Sequencing Panel Starting Bin Size (- Considerations
Percentage
d)
CoverageOffTarget is
Large Targeted Panel 40-70% 150kbp - 300kbp )
highly recommended.
Smaller bin sizes are
possible due to higher
Exome Sequencing 20-40% 6kbp - 50kbp off-target read density
compared to small
panels.
May require a larger
bin size to accumulate
Small Targeted Panel < 20% > 300kbp

enough reads per bin

for a stable signal.

Q3: How do | fine-tune the sensitivity and specificity of
CNV calling using the -trans parameter?

A3: The transition probability (-trans) is the primary parameter for controlling the trade-off
between sensitivity and specificity in SavvyCNV's Hidden Markov Model (HMM).

¢ Increasing -trans: Leads to higher sensitivity (more true positives) but lower specificity (more
false positives). This might be desirable when aiming to identify all potential CNVs for
subsequent validation.
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o Decreasing -trans: Results in lower sensitivity but higher specificity, yielding a more confident
but potentially less comprehensive set of CNV calls.

The default value for -trans is 0.00001.[3] A parameter sweep is often performed to identify the
optimal value for a specific dataset and research question.[2][4]

Parameter Sweep Methodology:
» Define a range of -trans values: For example, you could test values from 10-10 to 0.1.[1]

e Run SavvyCNV with each value: Execute the SavvyCNYV pipeline for each -trans value in

your defined range.

o Evaluate the results: If you have a truth set (e.g., from whole-genome sequencing or MLPA),
you can calculate precision and recall for each run to determine the optimal setting.[4]

. Recommended -trans .
Scenario Desired Outcome
Range

Maximize the detection of

High Sensitivity (Discovery) 10-6 to 10-4 potential CNVs, accepting a
higher false-positive rate.

A balance between detecting a

good number of true CNVs

Balanced (Standard) 10-7 to 10-5 ] ]
while controlling for false
positives.
Minimize false positives,
High Specificity (Validation) 10-9 to 10-7 focusing on high-confidence

calls.

Q4: How does SavvyCNV handle noise in the data, and
can | adjust the noise reduction parameters?

A4: SavvyCNV employs Singular Value Decomposition (SVD) to reduce noise and correct for
systematic biases in read depth data that are common across multiple samples.[2] By default,
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SavvyCNV discards the first five singular vectors, which are assumed to represent the most
significant sources of systematic noise.[2]

While the number of SVD components to remove is not a typically user-adjusted parameter,
understanding its function is important for troubleshooting. If you observe that known, large
CNVs are being missed, it's possible that the SVD is overly aggressive in its noise correction
for your specific dataset. However, adjusting this would require modification of the source code
and is generally not recommended. A more common issue is high "noisyness" in individual
samples, which is addressed in the troubleshooting section.

Troubleshooting Guide
Issue 1: High "Noisyness" Reported in the Log File

o Symptom: The log_messages.txt file shows a "noisyness" value greater than 0.2 for many
samples.[5]

» Cause: Insufficient read depth within the chosen bin size, leading to high variability in the
normalized read depth.

e Solution:

o Increase the bin size (-d): A larger bin size will increase the number of reads per bin, which
generally leads to a more stable and less noisy signal. This is the recommended first step.

[5]

o Check Sample Quality: Ensure that the problematic samples have a sufficient number of
reads. Samples with very low read counts may not be suitable for this type of analysis.

o Batch Effects: Ensure that all samples in a single run were sequenced using the same
method and processed similarly. Do not mix samples from different sequencing panels or
library preparation kits in the same analysis.[5]
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Caption: Troubleshooting steps for high sample noisiness in SavvyCNV.

Issue 2: SavvyCNV Fails to Detect Known Small CNVs

e Symptom: A known deletion or duplication, particularly a small one, is not present in the
output.

o Cause:

o The bin size (-d) may be too large to resolve the CNV.

o The transition probability (-trans) may be too low (too stringent).
e Solution:

o Decrease the bin size (-d): Use a smaller bin size to increase the resolution of the
analysis. Be mindful that this may increase noise.

o Increase the transition probability (-trans): This will make the HMM more sensitive to state
changes, allowing it to detect smaller CNVs. This will likely also increase the number of

false positives.

Issue 3: Excessive Number of False Positive CNV Calls
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e Symptom: The output contains a large number of CNVs that are not expected to be real.
o Cause:

o The transition probability (-trans) is too high (too sensitive).

o The bin size (-d) is too small, leading to noisy data being misinterpreted as CNVSs.

o Repetitive regions in the genome can lead to incorrect read mapping and false CNV calls.

[5]
e Solution:

o Decrease the transition probability (-trans): This will make the analysis more stringent and
reduce the number of false positives.

o Increase the bin size (-d): This can help to smooth out noise in the data.

o Filter the Output: Use the Phred score and the "Phred score divided by the width of the
CNV in chunks" from the output file to filter for higher-confidence calls. Valid CNVs often
have a value greater than ten in this latter column.[5]

Interpreting SavvyCNV Output Files

SavvyCNV generates several output files. The primary results are in the .csv file.

cnv_list.csv File Format:
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Column

Description

Chromosome

The chromosome on which the CNV is located.

CNV start position

The starting genomic coordinate of the CNV.

CNV end position

The ending genomic coordinate of the CNV.

Deletion/duplication

The type of CNV (deletion or duplication).

Number of genome chunks...

The number of bins providing evidence for the
CNV.

Width of CNV in chunks...

The total number of bins spanned by the CNV.

The phred score of the CNV

A quality score for the CNV call. Higher is better.

The phred score divided by...

A normalized quality score. Values > 10 are

indicative of a high-confidence call.[5]

The relative dosage...

The estimated copy number (e.g., ~0.5 for a

heterozygous deletion).

The filename of the input...

The input file corresponding to the sample with
the CNV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Biology [journals.plos.org]

3. journals.plos.org [journals.plos.org]

4. researchgate.net [researchgate.net]

1. SavvyCNV: Genome-wide CNV calling from off-target reads | PLOS Computational

2. SavvyCNV: Genome-wide CNV calling from off-target reads - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved.

8/9 Tech Support


https://github.com/rdemolgen/SavvySuite
https://www.benchchem.com/product/b1229071?utm_src=pdf-custom-synthesis
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1009940
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1009940
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959187/
https://journals.plos.org/ploscompbiol/article/file?id=10.1371/journal.pcbi.1009940&type=printable
https://www.researchgate.net/publication/359295935_SavvyCNV_Genome-wide_CNV_calling_from_off-target_reads
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 5. GitHub - rdemolgen/SavvySuite: Suite of tools for analysing off-target reads to find CNVs,
homozygous regions, and shared haplotypes [github.com]

 To cite this document: BenchChem. [SavvyCNV Technical Support Center: Fine-Tuning for
Diverse Sequencing Panels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122907 1#fine-tuning-parameters-for-savvycnv-for-
different-sequencing-panels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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